molecular formula C13H15ClO2 B104294 4-(4-Chlorophenyl)cyclohexanecarboxylic acid CAS No. 95233-37-7

4-(4-Chlorophenyl)cyclohexanecarboxylic acid

Cat. No.: B104294
CAS No.: 95233-37-7
M. Wt: 238.71 g/mol
InChI Key: NXXDIEYTMQYWJU-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C13H15ClO2. It is a derivative of cyclohexane and contains a chlorophenyl group attached to the cyclohexane ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Biochemical Analysis

Biochemical Properties

It is known to be an impurity of Atovaquone , suggesting that it may interact with similar enzymes, proteins, and other biomolecules

Cellular Effects

Given its association with Atovaquone , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-(4-Chlorophenyl)cyclohexanecarboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

4-(4-Chlorophenyl)cyclohexanecarboxylic acid can be compared with other similar compounds, such as:

    4-(4-Bromophenyl)cyclohexanecarboxylic acid: Similar structure but with a bromine atom instead of chlorine.

    4-(4-Methylphenyl)cyclohexanecarboxylic acid: Contains a methyl group instead of chlorine.

    4-(4-Fluorophenyl)cyclohexanecarboxylic acid: Contains a fluorine atom instead of chlorine.

These compounds share similar chemical properties but differ in their reactivity and applications due to the different substituents on the phenyl ring .

Properties

IUPAC Name

4-(4-chlorophenyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h5-9,11H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXDIEYTMQYWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964358
Record name trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95233-37-7, 49708-81-8
Record name 4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95233-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-, trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.191
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Reduce a solution of the product of STEP 2 (1.36 g) in EtOAc (50 mL) over 10% Pd/C under H2 (50 psi) for 14 h. Filter the catalyst and concentrate the solution to give the title compound (1.36 g).
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid in the synthesis of atovaquone?

A: this compound serves as a crucial building block in the newly developed synthesis of atovaquone [, ]. This synthetic route replaces the older, less efficient methods involving silver-promoted chemistry and isomerization procedures []. The acid reacts with 1,4-isochromandione through a series of steps including bromination, Rosenmund reduction, and rearrangement, ultimately yielding atovaquone [, ].

Q2: Are there alternative synthetic routes to synthesize this compound that are being explored?

A: Yes. The research highlights the development of alternative routes to obtain key intermediates like 4-(4-Chlorophenyl)cyclohexanecarboxaldehyde []. This aldehyde can be further oxidized to obtain this compound. Notably, a Rosenmund reduction method for this aldehyde synthesis was successfully demonstrated on a pilot-plant scale, showcasing its potential for larger-scale production [].

Q3: Beyond atovaquone, has this compound been explored for other applications?

A: While the provided research focuses on atovaquone, this compound has been utilized as a scaffold in exploring new antimicrobial agents []. Researchers synthesized a series of (E)-4-(substitutedphenyl)-N'-(1-phenylethylidene)cyclohexanecarbohydrazide derivatives, starting from this compound []. This suggests potential avenues for further research into the compound's utility beyond atovaquone synthesis.

Q4: What analytical techniques are important for characterizing and quantifying this compound and related intermediates during the synthesis of atovaquone?

A: While the provided research doesn't delve deeply into specific analytical techniques for this compound, it does highlight the importance of monitoring and controlling route-derived impurities []. This implies the need for robust analytical methods. Common techniques in organic synthesis, such as NMR, IR spectroscopy, and mass spectrometry, are likely employed for characterization. Additionally, techniques like HPLC and GC, potentially coupled with mass spectrometry, could be vital for quantification and impurity profiling during the multi-step synthesis of atovaquone.

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